2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid
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Overview
Description
2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid is a synthetic compound that belongs to the class of cyclopropyl carboxylic acids. It is characterized by a cyclopropyl group attached to the carboxylic acid functional group. This compound is often used as an intermediate in the synthesis of various pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid typically involves the reaction of 2-fluorophenylacetic acid with cyclopropyl derivatives under specific conditions. One common method includes the use of cyclopropyl bromide in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification methods such as crystallization or chromatography is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes. For instance, it may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exhibiting anti-inflammatory properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenylacetic acid
- Cyclopropyl 2-fluorobenzyl ketone
- Methyl 2-fluorophenylacetate
- 4-(2-Fluorophenyl)-1H-pyrazole
- 1-Piperidineacetic acid, α-(2-fluorophenyl)-, (αR)-
- 1-(5-bromo-2-hydroxyphenyl)-2-(2-fluorophenyl)ethan-1-one
- Benzeneacetic acid, α-bromo-2-fluoro-, methyl ester, (±)-
- 2-(2-Fluorophenyl)-2-methylpropionic acid
Uniqueness
2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity. This structural feature can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialized compounds.
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)cyclopropyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-4-2-1-3-8(9)11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRMXDOGVHAACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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